XlogP 3.7 vs 3.5: Quantified Lipophilicity Advantage for Membrane Permeability
The target compound exhibits a calculated XlogP of 3.7, compared to 3.5 for the direct N-aryl analog lacking the methylene spacer (tert-butyl 3-[4-(trifluoromethyl)anilino]azetidine-1-carboxylate, CAS 887580-36-1) [1][2]. This difference of ΔXlogP = +0.2 represents a meaningful increase in lipophilicity that is predicted to enhance passive membrane permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.7 |
| Comparator Or Baseline | XlogP = 3.5 (tert-butyl 3-[4-(trifluoromethyl)anilino]azetidine-1-carboxylate, CAS 887580-36-1) |
| Quantified Difference | ΔXlogP = +0.2 |
| Conditions | Predicted XlogP values from the basechem.org database using a standardized computational model |
Why This Matters
The higher lipophilicity increases the likelihood of passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in drug development.
- [1] Basechem.org. CAS 887590-26-3, calculated XlogP 3.7. Available at: http://www.basechem.org/chemical/84618 View Source
- [2] Basechem.org. CAS 887580-36-1, calculated XlogP 3.5. Available at: http://www.basechem.org/chemical/87932 View Source
